2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-2-1-3-10(7-9)18-11-6-8(12(19)20)4-5-17-11/h1-7H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEZKEOIHLDIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC(=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651394 | |
| Record name | 2-[3-(Trifluoromethyl)anilino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42729-22-6 | |
| Record name | 2-[3-(Trifluoromethyl)anilino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid typically involves the reaction of 3-(trifluoromethyl)aniline with isonicotinic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including oxidation and substitution .
- Reactivity : The trifluoromethyl group enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions .
Biology
- Biochemical Probes : Research indicates that 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid may function as a biochemical probe or inhibitor, potentially influencing various biological pathways .
- Antimicrobial Properties : Preliminary studies suggest the compound has antimicrobial and antifungal properties, positioning it as a candidate for further research in therapeutic applications .
Medicine
- Therapeutic Potential : The compound is being explored for its anti-inflammatory and anticancer activities. Its mechanism of action may involve modulation of specific enzymes or receptors within biological systems .
- Drug Development : Due to its unique properties, it is considered for developing new drugs targeting inflammatory diseases and cancer .
Industry
- Advanced Materials : In industrial applications, this compound is utilized in creating advanced materials that require enhanced thermal stability or chemical resistance .
- Chemical Manufacturing : Its role in chemical manufacturing processes includes serving as an intermediate in synthesizing other fluorinated compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains, suggesting potential use in pharmaceuticals. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammation markers in vitro, indicating promise for treating inflammatory diseases. |
| Study C | Synthesis Techniques | Evaluated various synthetic methods for efficiency and yield, highlighting the advantages of using automated synthesis platforms. |
Mechanism of Action
The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group (-CF₃) in the target compound enhances lipophilicity and metabolic stability compared to halogenated analogs like the fluoro-iodo derivative (358.11 g/mol) .
Physicochemical and Reactivity Profiles
- Stability: The target compound exhibits good stability under standard conditions but reacts with strong oxidants, forming hazardous byproducts . In contrast, 2-(Trifluoromethyl)isonicotinic acid (CAS 588702-69-6) lacks the amino group, reducing its susceptibility to oxidative degradation .
- Acid-Base Properties : The carboxylic acid group (-COOH) in all analogs confers acidity (pKa ~2–4), but the presence of electron-withdrawing groups (e.g., -CF₃, -F) further lowers the pKa, enhancing ionization in physiological environments .
Biological Activity
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid, also known as niflumic acid, is a derivative of isonicotinic acid that has garnered attention for its diverse biological activities. This compound belongs to the class of fenamates, which are known for their anti-inflammatory and analgesic properties. The trifluoromethyl group enhances its pharmacological profile by increasing lipophilicity and modifying its interaction with biological targets.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a trifluoromethyl group attached to a phenyl ring, which is linked to an amino group that connects to the isonicotinic acid moiety.
Biological Activity Overview
The biological activity of this compound has been extensively studied, revealing several key actions:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, comparable to ascorbic acid, indicating its potential in reducing oxidative stress in cells .
- VEGFR-2 Inhibition : It has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 value of approximately 0.068 μM. This inhibition leads to decreased cell viability in cancer cell lines and induction of apoptosis through increased caspase-3 activity .
- Ion Channel Modulation : Niflumic acid has been shown to activate novel cation currents in cardiac myocytes, suggesting its role in modulating ion channels. This activity is particularly relevant in cardiac physiology and potential therapeutic applications for heart diseases .
Antioxidant Activity
Research indicates that this compound significantly increases superoxide dismutase (SOD) levels, which are crucial for cellular defense against oxidative damage. The antioxidant mechanism involves scavenging free radicals and reducing lipid peroxidation .
VEGFR-2 Inhibition
The compound's ability to inhibit VEGFR-2 has implications for cancer therapy. The inhibition not only reduces tumor growth but also affects angiogenesis. Studies have demonstrated that treatment with this compound leads to a marked decrease in phosphorylated VEGFR-2 levels and subsequent apoptotic signaling in cancer cells .
Ion Channel Effects
Niflumic acid's modulation of ion channels, particularly its stimulation of cation currents, highlights its potential role in cardiovascular therapeutics. The induced currents are resistant to various inhibitors, suggesting a unique mechanism of action that may be exploited for developing new cardiac drugs .
Case Studies
| Study | Findings |
|---|---|
| Study on Antioxidant Activity | Demonstrated that the compound's SOD levels were comparable to ascorbic acid, indicating strong antioxidant potential. |
| VEGFR-2 Inhibition Study | Found an IC50 of 0.068 μM for VEGFR-2 inhibition, leading to significant apoptosis in cancer cell lines (HCT-15). |
| Cardiac Ion Channel Study | Showed activation of novel cation currents in cardiac myocytes, suggesting therapeutic implications for cardiac conditions. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves coupling 3-(trifluoromethyl)aniline with isonicotinic acid derivatives. Optimization should focus on reaction temperature (e.g., 80–100°C for amide bond formation), solvent selection (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., HATU or EDC for carboxyl activation). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Stability data indicate the compound reacts with strong oxidizers, so inert atmospheres (N₂/Ar) are recommended during synthesis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Key precautions include:
- Ventilation: Use fume hoods or ensure lab airflow exceeds 12 air changes/hour.
- PPE: Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid dry sweeping to minimize dust generation.
- Storage: Store in airtight containers at RT, away from oxidizers, and label with GHS hazard symbols .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Employ a multi-technique approach:
- NMR: Compare H/C spectra to predicted shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, CF₃ group at δ 115–120 ppm in F NMR).
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 283.22 (theoretical molecular weight: 282.22) .
- Elemental Analysis: Validate %C, %H, %N against theoretical values (C: 55.33%, H: 3.21%, N: 9.93%) .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental toxicity data for this compound?
- Methodological Answer:
- In Silico vs. In Vitro: Use tools like OECD QSAR Toolbox to model toxicity (e.g., LD₅₀ predictions). If experimental LD₅₀ values for inhalation (predicted >2,000 mg/m³) conflict with in vitro cytotoxicity assays (e.g., IC₅₀ <100 µM in lung cell lines), validate via tiered testing:
Replicate assays under controlled O₂ levels (5% CO₂, 37°C).
Cross-reference with transcriptomic data (e.g., RNA-seq to identify oxidative stress pathways) .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes) using structural biology techniques?
- Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., cytochrome P450 isoforms) to resolve binding modes.
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐₙ/kₒff) in real-time using immobilized targets.
- Mutagenesis Studies: Replace key residues (e.g., His⁷⁵ in CYP3A4) to assess binding affinity changes .
Q. What advanced computational methods are suitable for modeling the compound’s reactivity in aqueous environments?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
